molecular formula C19H22BrNO4 B14921912 2-(Piperidin-1-yl)ethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

2-(Piperidin-1-yl)ethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

Cat. No.: B14921912
M. Wt: 408.3 g/mol
InChI Key: KYWVLZMKDOORFP-UHFFFAOYSA-N
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Description

2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE is a complex organic compound that features a piperidine ring, a bromophenoxy group, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy intermediate.

    Esterification: The intermediate is then subjected to esterification with 5-formyl-2-furoic acid under acidic conditions to form the furoate ester.

    Piperidination: Finally, the ester is reacted with piperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the bromophenoxy group may participate in halogen bonding. The furoate ester can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate
  • 2-(2-bromophenoxy)methylpyridine
  • 2-(2-Piperidinoethyl)pyridine

Uniqueness

2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenoxy group and the furoate ester makes it particularly versatile for various synthetic and research applications.

Properties

Molecular Formula

C19H22BrNO4

Molecular Weight

408.3 g/mol

IUPAC Name

2-piperidin-1-ylethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C19H22BrNO4/c20-16-6-2-3-7-17(16)24-14-15-8-9-18(25-15)19(22)23-13-12-21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-14H2

InChI Key

KYWVLZMKDOORFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br

Origin of Product

United States

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